molecular formula C10H16N2OS B12913096 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one CAS No. 62459-08-9

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one

Katalognummer: B12913096
CAS-Nummer: 62459-08-9
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: UIOWXCVRKGXRER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of a propyl group at the 6th position and a propylthio group at the 2nd position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one can be achieved through several methods. One common synthetic route involves the reaction of 6-propyl-2-thiouracil-5-carbonitrile with 1-bromopropane in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 12 hours, followed by the gradual addition of water .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Propyl-2-(propylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with nucleic acids and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrimidine: The parent compound of the pyrimidine family.

    2-Thiouracil: A derivative with a thiol group at the 2nd position.

    6-Propyl-2-thiouracil: A closely related compound with a propyl group at the 6th position and a thiol group at the 2nd position.

Uniqueness

6-Propyl-2-(propylthio)pyrimidin-4(1H)-one is unique due to the presence of both a propyl and a propylthio group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62459-08-9

Molekularformel

C10H16N2OS

Molekulargewicht

212.31 g/mol

IUPAC-Name

4-propyl-2-propylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2OS/c1-3-5-8-7-9(13)12-10(11-8)14-6-4-2/h7H,3-6H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

UIOWXCVRKGXRER-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC(=O)NC(=N1)SCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.